molecular formula C8H6F5NO B031639 4-(perfluoroethoxy)aniline CAS No. 717-85-1

4-(perfluoroethoxy)aniline

Cat. No.: B031639
CAS No.: 717-85-1
M. Wt: 227.13 g/mol
InChI Key: MDODMMABKXPUEN-UHFFFAOYSA-N
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Description

4-(Pentafluoroethoxy)aniline is an aromatic organic compound characterized by the presence of a pentafluoroethoxy group attached to the benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-(Pentafluoroethoxy)aniline typically involves the following steps:

    Fluorination: The starting material, 4-nitrophenol, is reacted with sodium hydroxide to produce sodium acetamidophenate.

    Reduction: The fluorinated product, 4-(pentafluoroethoxy)nitrobenzene, is reduced using hydrogen in a methanol solution over a 10% palladium on carbon (Pd/C) catalyst.

Chemical Reactions Analysis

4-(Pentafluoroethoxy)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group in 4-(pentafluoroethoxy)nitrobenzene is reduced to an amino group using hydrogen and a Pd/C catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the pentafluoroethoxy group, which activates the benzene ring towards nucleophilic attack.

Common reagents and conditions used in these reactions include hydrogen gas, methanol, and Pd/C catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include 4-(Pentafluoroethoxy)aniline and its derivatives.

Scientific Research Applications

4-(Pentafluoroethoxy)aniline has a wide range of applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of novel fluorinated compounds, such as fluorinated neonicotinoids, which are used as insecticides.

    Materials Chemistry: The compound is used to create fluorescent dyes, liquid crystals, and photoresponsive materials.

    Drug Discovery: It is employed in the synthesis of new pharmaceutical compounds with potential therapeutic effects.

    Textile Industry: Anilines, including 4-(Pentafluoroethoxy)aniline, are used as dyeing agents in the manufacture of textiles.

    Rubber Industry: The compound is used in the processing of rubber chemicals and products such as car tires and gloves.

Comparison with Similar Compounds

4-(Pentafluoroethoxy)aniline can be compared with other fluorinated anilines, such as:

    4-(Difluoromethoxy)aniline: This compound has a difluoromethoxy group instead of a pentafluoroethoxy group.

    4-(Trifluoromethoxy)aniline: This compound contains a trifluoromethoxy group and is used in similar applications as 4-(Pentafluoroethoxy)aniline, including organic synthesis and materials chemistry.

The uniqueness of 4-(Pentafluoroethoxy)aniline lies in its pentafluoroethoxy group, which imparts higher hydrophobicity and metabolic stability compared to its difluoro- and trifluoromethoxy counterparts .

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDODMMABKXPUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490110
Record name 4-(Pentafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-85-1
Record name 4-(Pentafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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